2-Chloro-5-methylbenzene-1,4-diol

説明

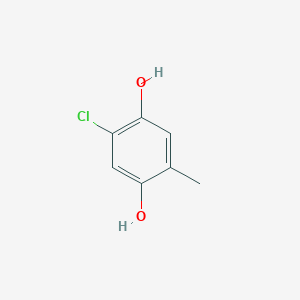

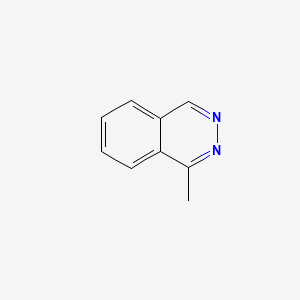

2-Chloro-5-methylbenzene-1,4-diol, also known as chlorocatechol, is a chemical compound with the molecular formula of C7H7ClO2 . It is a derivative of benzene, which is a cyclic hydrocarbon .

Synthesis Analysis

The synthesis of benzene derivatives typically involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of this compound is C7H7ClO2 . The structure of this compound can be represented as a benzene ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The reactions at the benzylic position could involve free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 277.8±20.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 53.7±3.0 kJ/mol .科学的研究の応用

Organic Synthesis and Chemical Transformations

2-Chloro-5-methylbenzene-1,4-diol serves as a precursor or intermediate in the synthesis of complex organic molecules. It participates in nucleophilic substitution reactions leading to the formation of various substituted benzenes, which are further used to synthesize phthalocyanines, a class of macrocyclic compounds with significant applications in materials science, including photovoltaics and photodynamic therapy (Wöhrle et al., 1993). These reactions underscore the compound's utility in facilitating the construction of complex organic frameworks.

Electrochemical Sensing

In the field of electrochemical sensing, derivatives of this compound are utilized to develop sensors for detecting environmental pollutants. Magnetic molecularly imprinted polymer (mag-MIP) particles, synthesized using related chlorinated benzenes, have been applied in sensors for the selective detection of specific compounds, indicating the potential for developing sensitive and selective sensors for environmental monitoring (Ruiz-Córdova et al., 2018).

Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their potential as corrosion inhibitors, which are crucial for protecting metals and alloys in industrial applications. The efficacy of these compounds in inhibiting corrosion, particularly in acidic environments, highlights their importance in extending the lifespan of metal structures and components (Verma et al., 2015).

Liquid Crystalline Materials

The structural versatility of this compound derivatives enables their use in the design and synthesis of liquid crystalline materials. These materials find applications in displays, sensors, and other optoelectronic devices. Research into compounds based on a cyclotriphosphazene core containing Schiff base and amide linking units has led to the development of novel liquid crystalline and fire retardant molecules, demonstrating the compound's role in advancing materials science (Jamain et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Chloro-5-methylbenzene-1,4-diol is the aromatic benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving carbocation intermediates . These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a variety of organic compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the nature of the electrophile .

特性

IUPAC Name |

2-chloro-5-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHKJAPIYWJZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282984 | |

| Record name | 2-chloro-5-methylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-62-3 | |

| Record name | 5465-62-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5-methylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)

![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)